1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid
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Overview
Description
1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid is a compound with potential applications in various fields of research and industry due to its unique properties. It has a molecular weight of 281.28 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-5-fluoroindoline-2-carboxylic acid . The InChI code is 1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-5-4-9(15)6-8(10)7-11(16)12(17)18/h4-6,11H,7H2,1-3H3,(H,17,18) .Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including structures related to "1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid," are central to synthetic organic chemistry due to their prevalence in natural products and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) provides a classification framework for indole syntheses, highlighting the diverse methodologies developed over more than a century. This classification is pivotal for guiding synthetic strategies towards complex indole derivatives, potentially including those with tert-butoxycarbonyl and fluoro substituents, which are relevant for pharmaceutical synthesis and material science applications (Taber & Tirunahari, 2011).
Bioactive Carboxylic Acids and Derivatives
Dembitsky (2006) reviews naturally occurring and synthesized neo fatty acids and alkanes, including tert-butyl derivatives, highlighting their biological activities and applications in cosmetics, pharmaceuticals, and agronomy. This suggests the potential of tert-butoxycarbonyl-protected indoline carboxylic acids in developing bioactive compounds or as intermediates in synthesizing more complex molecules with specific biological activities (Dembitsky, 2006).
Environmental Applications
The reduction of environmentally persistent carboxylic acids using biocatalysts, as discussed by Jarboe et al. (2013), indicates the environmental relevance of studying carboxylic acid derivatives. Understanding the microbial inhibition by carboxylic acids can inform the design of environmentally friendly processes for the remediation or transformation of hazardous compounds, suggesting a potential environmental application of complex carboxylic acids including fluoro-indoline derivatives (Jarboe, Royce, & Liu, 2013).
Carboxylic Acid Recovery and Purification
Research on the recovery and purification of carboxylic acids from aqueous solutions, as reviewed by Djas and Henczka (2018), is crucial for the chemical industry, including the manufacturing processes of carboxylic acid derivatives. This knowledge could be applied to optimize the production and purification processes of specific compounds like "this compound" (Djas & Henczka, 2018).
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-7-9(15)5-4-8(10)6-11(16)12(17)18/h4-5,7,11H,6H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXSGMLVHFCVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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